molecular formula C16H13ClO2 B14908027 Benzyl 3-(4-chlorophenyl)acrylate

Benzyl 3-(4-chlorophenyl)acrylate

Cat. No.: B14908027
M. Wt: 272.72 g/mol
InChI Key: XHTKVFJPIFRPOF-DHZHZOJOSA-N
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Description

Benzyl 3-(4-chlorophenyl)acrylate is an organic compound that belongs to the class of acrylate esters It is characterized by the presence of a benzyl group attached to the acrylate moiety, with a 4-chlorophenyl substituent on the acrylate

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-(4-chlorophenyl)acrylate can be synthesized through the esterification of 3-(4-chlorophenyl)acrylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alkane or alcohol.

    Substitution: The benzyl and 4-chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles such as sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Formation of 3-(4-chlorophenyl)acrylic acid or 3-(4-chlorophenyl)acetone.

    Reduction: Formation of benzyl 3-(4-chlorophenyl)propionate or benzyl 3-(4-chlorophenyl)propanol.

    Substitution: Formation of various substituted benzyl or 4-chlorophenyl derivatives.

Scientific Research Applications

Benzyl 3-(4-chlorophenyl)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    Benzyl acrylate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.

    3-(4-chlorophenyl)acrylic acid: The acid form of the compound, which can be esterified to form Benzyl 3-(4-chlorophenyl)acrylate.

    4-chlorophenyl acrylate: Similar structure but without the benzyl group.

Uniqueness: this compound is unique due to the combination of the benzyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

IUPAC Name

benzyl (E)-3-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C16H13ClO2/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-11H,12H2/b11-8+

InChI Key

XHTKVFJPIFRPOF-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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